An In-Depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one
An In-Depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Dinor-8(17),11-labdadien-13-one, also known as (E)-15,16-bisnorlabda-8(17),11-dien-13-one, is a labdane-type diterpenoid.[1][2] This class of natural products is characterized by a bicyclic diterpene core structure. This molecule has been isolated from various plant species, including Alpinia formosana, Curcuma mangga, and notably from the aerial parts of Hedychium coronarium (white ginger lily), a plant belonging to the Zingiberaceae family.[3][4] Labdane (B1241275) diterpenoids from Hedychium coronarium are recognized for their potential cytotoxic and anti-inflammatory properties, making 15,16-Dinor-8(17),11-labdadien-13-one a compound of interest for further investigation in drug discovery and development.[3]
Chemical and Physical Properties
15,16-Dinor-8(17),11-labdadien-13-one is a molecule with a complex stereochemistry and specific physical properties that are critical for its isolation, characterization, and biological activity. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O | [2] |
| Molecular Weight | 260.41 g/mol | [2] |
| CAS Number | 76497-69-3 | [2] |
| IUPAC Name | (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | [4] |
| Appearance | Not explicitly reported, likely a colorless oil or solid. | |
| Solubility | Expected to be soluble in organic solvents like hexane, chloroform, and ethyl acetate. |
Biological Activity
Research into the biological effects of compounds isolated from Hedychium coronarium has revealed significant cytotoxic and anti-inflammatory potential. While specific quantitative data for 15,16-Dinor-8(17),11-labdadien-13-one is limited in publicly available literature, the activity of co-isolated compounds provides strong rationale for its investigation.
Cytotoxic Activity
In a 2017 study by Chen et al., several labdane-type diterpenoids were isolated from Hedychium coronarium, including 15,16-Dinor-8(17),11-labdadien-13-one.[3] While the cytotoxic properties of this specific compound were part of the study, the publicly available abstract highlights the activity of a newly discovered compound from the same extract, hedychiumin.[3][5] The cytotoxic activity of this closely related compound is presented below.
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Assay Method | Source |
| Hedychiumin | P388D1 | 4.74 | ~14.3 | Not Specified | [3][5] |
Note: The molecular weight of Hedychiumin (C₂₀H₂₈O₃) is approximately 332.47 g/mol .
Anti-inflammatory Activity (Proposed)
The anti-inflammatory activity of 15,16-Dinor-8(17),11-labdadien-13-one has not been explicitly detailed. However, a closely related and well-studied labdane diterpene from Hedychium coronarium, Coronarin D, exhibits potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[6][7][8] This provides a strong hypothetical basis for the mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one.
Mechanism of Action (Proposed): Inhibition of the NF-κB Signaling Pathway
Based on the established mechanism of the related compound Coronarin D, it is proposed that 15,16-Dinor-8(17),11-labdadien-13-one exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor (TNF), the IκB kinase (IKK) complex is activated.[9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization sequence on the p65/p50 dimer, allowing it to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation.[9]
Coronarin D has been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[7][8] This action effectively traps the NF-κB dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes. It is hypothesized that 15,16-Dinor-8(17),11-labdadien-13-one shares this mechanism of action.
Figure 1: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following sections outline the methodologies for the isolation and biological evaluation of labdane diterpenoids from Hedychium coronarium, based on published literature.
Isolation and Purification of 15,16-Dinor-8(17),11-labdadien-13-one
The following is a general protocol based on the methods described for the isolation of labdane diterpenoids from H. coronarium.[3][10]
Workflow for Isolation
Figure 2: General workflow for the isolation of the target compound.
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Plant Material: The aerial parts of Hedychium coronarium are collected, identified, and air-dried.
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Extraction: The dried plant material is ground into a powder and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting fractions are concentrated. The target compound is typically found in the less polar fractions, such as the n-hexane soluble part.[3]
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Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel.
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Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with pure n-hexane and gradually increasing the polarity.
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Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
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Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 15,16-Dinor-8(17),11-labdadien-13-one.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
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Cell Culture: Human cancer cell lines (e.g., P388D1, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The test compound, 15,16-Dinor-8(17),11-labdadien-13-one, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.
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Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals produced by viable cells.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol, based on studies of Coronarin D, can be used to determine if 15,16-Dinor-8(17),11-labdadien-13-one inhibits the NF-κB pathway.[8]
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Cell Culture and Treatment: A suitable cell line (e.g., KBM-5 human myeloid cells) is cultured. Cells are pre-incubated with various concentrations of 15,16-Dinor-8(17),11-labdadien-13-one for a designated time (e.g., 8 hours).
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Stimulation: The cells are then stimulated with a pro-inflammatory agent like TNF (0.1 nmol/L) for a short period (e.g., 15 minutes) to induce NF-κB activation.
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Protein Extraction: Cytoplasmic protein extracts are prepared from the cell pellets using a lysis buffer.
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Protein Quantification: The protein concentration of the extracts is determined using a standard method (e.g., Bradford assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Western Blotting: The separated proteins are transferred to a nitrocellulose membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IκBα. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band in stimulated cells compared to unstimulated cells indicates its degradation. The presence of the IκBα band in cells pre-treated with the test compound, even after stimulation, would indicate inhibition of IκBα degradation.
Conclusion and Future Directions
15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid with a chemical profile that suggests potential for biological activity. Based on the cytotoxic effects of co-isolated compounds and the well-defined anti-inflammatory mechanism of the related molecule Coronarin D, this compound represents a promising candidate for further pharmacological investigation.
Future research should focus on:
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Definitive Cytotoxicity Screening: Obtaining specific IC₅₀ values for 15,16-Dinor-8(17),11-labdadien-13-one against a broad panel of human cancer cell lines.
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Mechanism of Action Confirmation: Directly testing the hypothesis that this compound inhibits the NF-κB pathway using assays for IKK activity, IκBα phosphorylation, and p65 nuclear translocation.
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In Vivo Efficacy: Evaluating the anti-inflammatory and anti-tumor effects in relevant animal models.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features required for its biological activity, potentially leading to the development of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-15,16-Dinorlabda-8(17),11-dien-13-one [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15,16-Dinor-8(17),11-labdadien-13-one | C18H28O | CID 13994560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
